4-Cyano-3-hydroxybutanamide

Hofmann rearrangement Oxazolidone synthesis R-carnitine intermediate

4-Cyano-3-hydroxybutanamide (CAS 158008-69-6), also named (S)-4-cyano-3-hydroxybutanamide, is a chiral C5 synthon bearing a hydroxyl group, a cyano group, and a primary amide functionality. This compound serves as a critical intermediate in the synthesis of Atorvastatin (Lipitor®), the most-prescribed cholesterol-lowering drug globally, with annual demand for the hydroxynitrile intermediate class estimated at approximately 440,000 pounds.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 158008-69-6
Cat. No. B116348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-3-hydroxybutanamide
CAS158008-69-6
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC(C#N)C(CC(=O)N)O
InChIInChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9)
InChIKeyJGNICYPMHKZAGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-3-hydroxybutanamide (CAS 158008-69-6): Chiral Amide Building Block for Statin Side-Chain Synthesis and Beyond


4-Cyano-3-hydroxybutanamide (CAS 158008-69-6), also named (S)-4-cyano-3-hydroxybutanamide, is a chiral C5 synthon bearing a hydroxyl group, a cyano group, and a primary amide functionality . This compound serves as a critical intermediate in the synthesis of Atorvastatin (Lipitor®), the most-prescribed cholesterol-lowering drug globally, with annual demand for the hydroxynitrile intermediate class estimated at approximately 440,000 pounds [1]. Unlike its ethyl ester congener (CAS 141942-85-0), the amide functional group enables unique downstream transformations—including Hofmann rearrangement to an isocyanate and subsequent cyclization to an oxazolidone—that are inaccessible to the ester form, making it indispensable for synthetic routes to R-(-)-carnitine and GABOB [2].

Why 4-Cyano-3-hydroxybutanamide Cannot Be Replaced by Its Ester or Carboxylic Acid Counterparts


In atorvastatin intermediate procurement, the ethyl ester—ethyl (R)-4-cyano-3-hydroxybutyrate (CAS 141942-85-0)—is the dominant commercial form, accounting for the vast majority of process chemistry literature and industrial supply chains [1]. However, the amide derivative (CAS 158008-69-6) is not simply an interchangeable building block. Functional-group identity dictates the accessible downstream chemistry: the ester requires hydrolysis to the carboxylic acid before amidation, adding a synthetic step, while the amide directly enters Hofmann rearrangement pathways to form isocyanates and oxazolidones, a transformation that the ester cannot perform [2]. Moreover, the amide exhibits distinct hydrogen-bond donor capacity (2 H-bond donors vs. 0 for the ester), altering its solubility profile, its interaction with enzymatic active sites, and its behavior in chiral resolution processes . These functional-group-derived differences create irreducible divergence in synthetic route design, making the amide the required starting material for specific industrial processes—particularly R-(-)-carnitine and GABOB synthesis—and not a substitutable commodity.

Quantitative Differentiation Evidence: 4-Cyano-3-hydroxybutanamide vs. Closest Analogs


Functional Group Enables Exclusive Oxazolidone Cyclization via Hofmann Rearrangement: Amide vs. Ester

The primary amide functionality of 4-cyano-3-hydroxybutanamide enables a Hofmann rearrangement to an isocyanate intermediate that undergoes intramolecular cyclization with the β-hydroxyl group to form (R)-5-(cyanomethyl)-2-oxazolidone—a transformation that the corresponding ethyl ester cannot perform without prior hydrolysis and amidation [1]. In the patented R-(-)-carnitine process, the amide is synthesized from the ester in 54% yield, and the subsequent Hofmann rearrangement-oxazolidone cyclization proceeds with a 41% yield after recovery of unreacted starting material. The ester form lacks the amide NH2 group required for the Hofmann rearrangement, making this route chemically inaccessible without additional synthetic steps [1].

Hofmann rearrangement Oxazolidone synthesis R-carnitine intermediate Functional group reactivity

HMG-CoA Reductase Inactivity Distinguishes Free Intermediate from Active Statin APIs

4-Cyano-3-hydroxybutanamide was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and showed a lack of significant inhibitory activity [1]. This is in contrast to atorvastatin calcium (Lipitor®), which acts as a competitive inhibitor of HMG-CoA reductase with an IC50 of approximately 8 nM [2]. This inactivity profile confirms that the free intermediate does not inadvertently contribute to statin-like pharmacology, an important consideration for impurity profiling and toxicological assessment during API manufacturing.

HMG-CoA reductase Enzyme inhibition Off-target screening Statin differentiation

Biocatalytic Process Engineering: ~4,000-Fold Productivity Improvement for the Cyanation Step vs. Unengineered Enzyme

The Codexis-developed three-enzyme process for the atorvastatin hydroxynitrile intermediate class achieved a ~100-fold improvement in volumetric productivity for the ketoreductase (KRED) reduction step and a ~4,000-fold improvement for the halohydrin dehalogenase (HHDH) cyanation step over the unengineered wild-type enzymes [1]. A focused directed evolution study on HheC2360 specifically identified variant V84G/W86F, which exhibited a 15-fold increase in enzymatic activity and a 2-fold increase in space-time productivity for cyanolysis reactions producing the cyano-hydroxy intermediate scaffold [2]. This engineering effort was recognized with the 2006 US Presidential Green Chemistry Challenge Award and enabled commercial-scale manufacture by Lonza for Pfizer's Lipitor® production [1].

Directed evolution Halohydrin dehalogenase Biocatalysis Process productivity Green chemistry

Green Chemistry E Factor: 5.8 for Entire Biocatalytic Process vs. Traditional HBr/High-Vacuum Route

The integrated biocatalytic process for the hydroxynitrile intermediate class achieved an overall E Factor (kg waste per kg product) of 5.8 when process water is excluded, and 18 if process water is included [1]. In contrast, traditional commercial processes for hydroxynitrile required a resolution step with a maximum 50% theoretical yield, hydrogen bromide to generate a bromohydrin for cyanation, and high-vacuum fractional distillation for final purification—each unit operation contributing significantly to the waste stream [2]. The enzymatic process eliminated the fractional distillation entirely and reduced solvent usage, byproduct formation, and purification equipment requirements [2].

Process mass intensity E Factor Green chemistry metrics Waste reduction Sustainable manufacturing

Nitrilase Desymmetrization: 99% Conversion and 99% ee Using Low-Cost 3-Hydroxyglutaronitrile Substrate

An alternative scalable route to the hydroxynitrile intermediate class uses engineered nitrilase for desymmetrization of the prochiral substrate 3-hydroxyglutaronitrile (3-HGN), achieving 99% conversion and 99% enantiomeric excess (ee) at 3 M substrate concentration [1]. The enzyme was produced using Pfēnex Expression Technology, achieving soluble active enzyme titers exceeding 25 g/L fermentation broth [1]. This route starts from low-cost epichlorohydrin rather than chiral pool precursors, offering a potential cost advantage over routes requiring enantiopure starting materials, and operates at 100% theoretical yield for the desymmetrization step [1].

Nitrilase Desymmetrization Enantioselectivity Chiral resolution Substrate cost

Atorvastatin Amide Prodrugs Exhibit Distinct Hydrolase Susceptibility: Amide vs. Ester vs. Lactone

In a systematic structure-activity relationship study of 31 atorvastatin derivatives—including esters, thioesters, amides, and a lactone—as prodrug models, the susceptibility to human carboxylesterase 1 (hCES1) was influenced by the size of the acyl and alkoxy groups and steric crowding, while human carboxylesterase 2 (hCES2) susceptibility increased with decreasing electron density around the alkoxy group [1]. Critically, the atorvastatin lactone was specifically hydrolyzed by paraoxonase 3 (PON3), not by CES enzymes [1]. This differential enzyme specificity indicates that the amide functionality provides distinct metabolic stability compared to ester and lactone prodrugs—information relevant for researchers designing controlled-release or tissue-targeted atorvastatin formulations.

Prodrug activation Carboxylesterase Paraoxonase Metabolic stability Hydrolysis

Application Scenarios Where 4-Cyano-3-hydroxybutanamide Is the Preferred Building Block


Synthesis of R-(-)-Carnitine and GABOB via Oxazolidone Cyclization

4-Cyano-3-hydroxybutanamide (CAS 158008-69-6) is the direct precursor for the Hofmann rearrangement–oxazolidone cyclization sequence that yields (R)-5-(cyanomethyl)-2-oxazolidone, the key intermediate en route to R-(-)-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). The amide functionality is structurally required for this transformation; the ethyl ester analog cannot undergo Hofmann rearrangement without prior hydrolysis and amidation, adding one synthetic step and reducing overall yield. The patented process demonstrates a 54% yield for the amide-forming step and 41% yield for the cyclization step, with unreacted starting material recoverable [1]. Procurement of the amide therefore reduces step count and process mass intensity for these specific target molecules.

Atorvastatin Impurity Reference Standard and Analytical Method Development

As a potential process-related impurity or degradation product in atorvastatin calcium API, 4-cyano-3-hydroxybutanamide (CAS 158008-69-6) is required as a reference standard for HPLC impurity profiling and method validation [1]. Its demonstrated lack of HMG-CoA reductase inhibitory activity [2] simplifies the impurity qualification threshold determination under ICH Q3A, as it can be classified as a non-pharmacologically active impurity, avoiding the more stringent qualification requirements applied to impurities with target pharmacology. Analytical laboratories procuring this compound for pharmacopoeial impurity method development benefit from this known inactivity profile.

Chiral Pool Starting Material for Enantioselective Synthesis of β-Hydroxy-γ-amino Acid Derivatives

The (S)-stereochemistry at C-3 of 4-cyano-3-hydroxybutanamide (CAS 158008-69-6) provides a defined chiral center that can be propagated through subsequent synthetic transformations. The enantiomeric purity of the compound is critical: the (R)-enantiomer (CAS 244094-04-0) exhibits different biological activities due to stereochemistry [1]. Biocatalytic routes to the hydroxynitrile scaffold routinely achieve >99.5% enantiomeric excess [2], ensuring that the stereochemical integrity required for downstream chiral API synthesis is maintained. Researchers procuring this compound for asymmetric synthesis must specify enantiomeric purity and verify the correct stereoisomer for their target.

Green Chemistry Process Development and Biocatalyst Engineering Studies

The hydroxynitrile intermediate class—including 4-cyano-3-hydroxybutanamide—has been the subject of extensive biocatalyst engineering efforts recognized by the 2006 US Presidential Green Chemistry Challenge Award [1]. Halohydrin dehalogenase variants such as HheC V84G/W86F demonstrated 15-fold activity increases and 2-fold space-time productivity improvements for cyanolysis reactions [2]. The overall Codexis process achieved an E Factor of 5.8 [3], representing a benchmark for sustainable pharmaceutical intermediate manufacturing. This compound therefore serves as a model substrate for academic and industrial groups developing new biocatalytic processes for chiral β-hydroxy nitrile/amide synthesis.

Quote Request

Request a Quote for 4-Cyano-3-hydroxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.